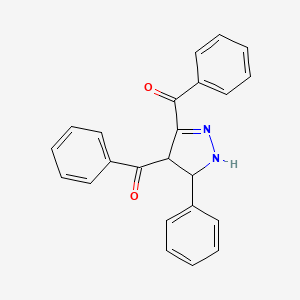

(5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone)

Description

(5-Phenyl-4,5-dihydro-1H-pyrazole-3,4-diyl)bis(phenylmethanone) is a bicyclic pyrazole derivative featuring two benzophenone moieties at positions 3 and 4 of the pyrazole ring. Its structural complexity arises from the conjugation of aromatic systems (phenyl groups) with the electron-withdrawing ketone functionalities, rendering it a versatile scaffold for chemical modifications.

Properties

CAS No. |

17416-51-2 |

|---|---|

Molecular Formula |

C23H18N2O2 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(3-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-phenylmethanone |

InChI |

InChI=1S/C23H18N2O2/c26-22(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)24-25-21(19)23(27)18-14-8-3-9-15-18/h1-15,19-20,24H |

InChI Key |

QXKMCRAEMKBFGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=NN2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method involves using vitamin B1 as a catalyst, which facilitates the reaction under mild conditions and yields the desired product in high purity . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including heterogeneous catalytic systems and ligand-free systems . These methods are designed to be cost-effective and environmentally sustainable, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides . The reaction conditions vary depending on the desired transformation, but they generally involve mild temperatures and neutral pH.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while substitution reactions can produce various substituted pyrazole compounds .

Scientific Research Applications

(5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) is a pyrazole compound, a class of five-membered heterocyclic compounds that contain two nitrogen atoms. This compound's structure includes a pyrazole ring substituted with phenyl groups.

Scientific Research Applications

(5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) has a wide array of applications in scientific research, including:

- Chemistry As a building block for synthesizing complex molecules and a catalyst in various organic reactions.

- Biology Studies are being conducted to determine its potential as an antibacterial, anticancer, and anti-inflammatory agent.

- Medicine It is under investigation for potential use in developing new pharmaceuticals, particularly for its antidepressant and antihypertensive properties.

- Industry Employed as a fluorescent whitening agent in the textile industry and as a component in photoluminescent materials.

Major Products

The specific reaction type and reagents determine the major products formed. For example, oxidation reactions may yield oxidized pyrazole derivatives, while substitution reactions can produce various substituted pyrazole compounds.

Pharmacological Applications

1-(3-(2,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.

Anticancer Activity

Research indicates that pyrazole compound derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 1-(3-(2,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented in several studies. The structure of this compound may allow it to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various disease models.

Neuroprotective Properties

Mechanism of Action

The mechanism of action of (5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of monoamine oxidase, contributing to its antidepressant properties . Additionally, its interaction with cellular pathways involved in inflammation and cancer progression has been studied .

Comparison with Similar Compounds

Core Structural Variations

The compound shares structural similarities with other pyrazole-based bis-ketones, such as 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone (compound 1 in ). Key differences include:

- Substituent Groups: The target compound substitutes phenylmethanone groups, whereas compound 1 uses methyl and ethanone groups. This substitution impacts electronic properties (e.g., electron-withdrawing vs. electron-donating effects) and steric bulk .

Reactivity and Functionalization

- Electrophilic Substitution: The benzophenone groups in the target compound may direct electrophilic attacks to meta/para positions of the phenyl rings, whereas methyl groups in compound 1 favor less sterically hindered reactions .

- Cyclocondensation: Both compounds undergo cyclocondensation with nitriles (e.g., malononitrile) to form fused pyridine or thienopyridine derivatives. For instance, compound 6a (a thioxo analog) reacts with hydrazine to yield pyrazolo[3,4-b]pyridines, demonstrating the utility of pyrazole-ketone hybrids in generating polyheterocycles .

Physicochemical Data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-phenyl-4,5-dihydro-1H-pyrazole-3,4-diyl)bis(phenylmethanone), and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, refluxing substituted pyrazole precursors with ketones in ethanol or n-butanol under acidic catalysis (e.g., glacial acetic acid) for 2–4 hours yields the target compound. Solvent choice (ethanol vs. DMF/EtOH mixtures) and stoichiometric ratios (e.g., 1:1 molar ratio of pyrazole to aldehyde) significantly affect purity and yield .

- Key Data :

| Reaction Conditions | Yield | Purity | Reference |

|---|---|---|---|

| Ethanol, glacial acetic acid, 4h reflux | 68% | 95% (TLC) | |

| DMF/EtOH recrystallization | 72% | 98% (HPLC) |

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the pyrazole and benzophenone moieties. X-ray crystallography confirms dihedral angles and hydrogen bonding patterns, as demonstrated in structurally similar pyrazole derivatives . Infrared (IR) spectroscopy identifies carbonyl (C=O) and C-N stretching vibrations (~1650–1700 cm⁻¹ and ~1250 cm⁻¹, respectively) .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the compound’s reactivity and biological activity?

- Methodological Answer : Electron-withdrawing groups (e.g., halogens) on phenyl rings enhance electrophilic reactivity, enabling nucleophilic additions at the pyrazole C3/C4 positions. For biological studies, substituent effects are tested via in vitro assays (e.g., enzyme inhibition). Computational modeling (DFT) predicts electronic effects, while Hammett constants correlate substituent electronic properties with reaction rates .

- Example : Bromine substituents increase lipophilicity (logP >3.5), improving membrane permeability in cellular assays .

Q. How can contradictory data on reaction yields or biological activity be resolved?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. For example, recrystallization in DMF/EtOH (1:1) improves purity compared to ethanol alone . In biological studies, validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and control for solvent cytotoxicity (e.g., DMSO <1% v/v) .

Q. What experimental designs are suitable for assessing environmental fate or toxicity?

- Methodological Answer : Follow protocols from environmental chemistry frameworks (e.g., OECD guidelines):

- Biodegradation : Use soil/water microcosms under controlled pH/temperature.

- Ecototoxicity : Conduct Daphnia magna or algal growth inhibition assays .

Data Contradiction Analysis Framework

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.